2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione 2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15335188
InChI: InChI=1S/C20H18N2OS/c1-12(2)13-7-9-14(10-8-13)18-21-19-16(20(24)22-18)11-15-5-3-4-6-17(15)23-19/h3-10,12H,11H2,1-2H3,(H,21,22,24)
SMILES:
Molecular Formula: C20H18N2OS
Molecular Weight: 334.4 g/mol

2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

CAS No.:

Cat. No.: VC15335188

Molecular Formula: C20H18N2OS

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione -

Specification

Molecular Formula C20H18N2OS
Molecular Weight 334.4 g/mol
IUPAC Name 2-(4-propan-2-ylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Standard InChI InChI=1S/C20H18N2OS/c1-12(2)13-7-9-14(10-8-13)18-21-19-16(20(24)22-18)11-15-5-3-4-6-17(15)23-19/h3-10,12H,11H2,1-2H3,(H,21,22,24)
Standard InChI Key YRQLFAYFAVJVHF-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3

Introduction

2-(4-Isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a complex organic compound belonging to the class of heterocyclic compounds, specifically chromeno-pyrimidine derivatives. This compound features a chromeno ring fused with a pyrimidine ring, further substituted with a 4-isopropylphenyl group and a thione group. Its unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry, particularly in fields like oncology and neurology.

Synthesis Methods

The synthesis of 2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves multi-step organic reactions. A common approach includes the condensation of 4-isopropylphenylamine with a suitable pyrimidine derivative under acidic conditions, followed by cyclization to form the chromeno[2,3-d]pyrimidine core. Subsequent thionation of the intermediate compound yields the final product.

In industrial settings, large-scale reactions using continuous flow reactors can enhance efficiency and product quality. The use of catalysts and optimized reaction conditions is crucial for commercial production.

Biological Activities and Potential Applications

This compound is of interest due to its potential biological activities, particularly in drug development. It may serve as a lead compound for therapeutic agents, with applications as antiviral, antibacterial, or anticancer agents. Research indicates that it can inhibit poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair mechanisms, which makes it a candidate for anticancer therapies.

The compound's ability to modulate biological pathways by interacting with enzymes or receptors makes it promising for drug development. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Research Findings and Future Directions

Studies on 2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione highlight its potential therapeutic applications. Further research is needed to fully explore its efficacy and safety in treating diseases. The compound's unique structure and reactivity make it a valuable candidate for ongoing research in medicinal chemistry.

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